1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl-
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Overview
Description
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- is a derivative of anthraquinone, which is an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and catalysts . This particular compound is characterized by the presence of a chlorine atom and a tetrahydro structure, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), followed by chlorination and hydrogenation steps . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions typically yield anthrone derivatives.
Substitution: Chlorine substitution reactions can lead to the formation of different substituted anthraquinones.
Common reagents used in these reactions include chromium (VI) for oxidation, copper for reduction, and sulfuric acid for sulfonation . The major products formed from these reactions are often used in further chemical synthesis or industrial applications.
Scientific Research Applications
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: Known for its use in the production of dyes and as a catalyst.
1,6-Naphthyridines: These compounds have similar biological activities, including anticancer and antimicrobial properties.
The uniqueness of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other anthraquinone derivatives.
Properties
CAS No. |
874584-18-6 |
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Molecular Formula |
C16H15ClO2 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
3-chloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H15ClO2/c1-16(2)5-3-4-9-6-11-10(7-12(9)16)14(18)8-13(17)15(11)19/h6-8H,3-5H2,1-2H3 |
InChI Key |
MDVKOBITBFHNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C=C(C3=O)Cl)C |
Origin of Product |
United States |
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